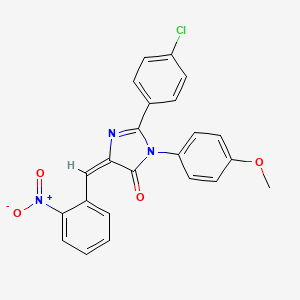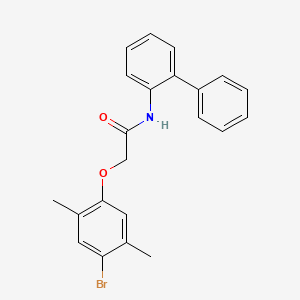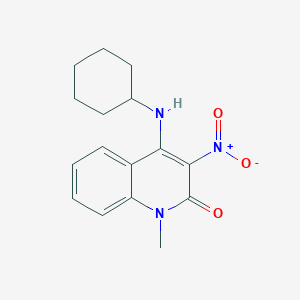![molecular formula C15H18ClNO3 B4961851 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been found to have potential therapeutic applications in the field of breast cancer research.
作用机制
The mechanism of action of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves its selective binding to estrogen receptors in breast cancer cells. The compound acts as a partial agonist of estrogen receptors, which means that it has both agonistic and antagonistic effects on these receptors. By binding to estrogen receptors, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine can inhibit the growth of estrogen receptor-positive breast cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine have been studied extensively in vitro and in vivo. The compound has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. In addition, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine has been found to have neuroprotective effects and could be a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its high selectivity for estrogen receptors, its ability to inhibit the growth of estrogen receptor-positive breast cancer cells, and its potential therapeutic applications in the field of breast cancer research. However, the limitations of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its limited solubility in water and its potential toxicity to non-target cells.
未来方向
The future directions for the research on 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine include the optimization of its synthesis method for higher yield and purity, the development of more water-soluble derivatives of the compound, and the investigation of its potential therapeutic applications in other fields such as neurodegenerative disorders. Other future directions could include the elucidation of the compound's mechanism of action, the investigation of its potential side effects, and the development of more potent and selective derivatives of the compound.
合成方法
The synthesis of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves the reaction of 4-chloro-2-methoxyphenol with propargyl bromide in the presence of potassium carbonate to obtain 4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-ol. This intermediate is then reacted with morpholine in the presence of trifluoroacetic acid to obtain the final product. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
The potential therapeutic application of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine lies in its ability to selectively bind to estrogen receptors in breast cancer cells. It has been found to inhibit the growth of estrogen receptor-positive breast cancer cells in vitro and in vivo. The compound has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. These findings suggest that 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine could be a promising candidate for the treatment of breast cancer.
属性
IUPAC Name |
4-[4-(4-chloro-2-methoxyphenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-18-15-12-13(16)4-5-14(15)20-9-3-2-6-17-7-10-19-11-8-17/h4-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPXRKGFGVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)


![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)